Azaloxan
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Overview
Description
Despite its promising properties, it was never marketedIts chemical formula is C18H25N3O3, and it has a molar mass of 331.416 g/mol .
Preparation Methods
The synthesis of Azaloxan involves several steps:
Halogenation of Allyl Cyanide: Allyl cyanide is halogenated with bromine to produce 3,4-dibromobutyronitrile.
Reaction with Catechol: The dibromobutyronitrile is then reacted with catechol to form 1,4-benzodioxan-2-yl-acetonitrile.
Hydrolysis: The nitrile group is hydrolyzed to form 1,4-benzodioxan-2-yl-acetic acid.
Reduction: The acid is reduced to 2-(1,4-benzodioxan-2-yl)ethanol using sodium bis(2-methoxyethoxy)aluminium hydride.
Tosylation: The intermediate alcohol is tosylated.
SN-2 Displacement Reaction: Finally, an SN-2 displacement reaction with 1-(4-piperidinyl)-2-imidazolidinone completes the synthesis of this compound.
Chemical Reactions Analysis
Azaloxan undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of reactive functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Scientific Research Applications
Chemistry: It has been explored as a precursor for synthesizing other complex organic molecules.
Biology: Research has investigated its effects on biological systems, particularly its potential as an antidepressant.
Medicine: Although never marketed, its antidepressant properties have been of interest in pharmacological studies.
Mechanism of Action
Azaloxan exerts its effects through interactions with specific molecular targets and pathways. As an antidepressant, it is believed to modulate neurotransmitter levels in the brain, particularly serotonin and norepinephrine. The exact mechanism involves binding to receptors and inhibiting the reuptake of these neurotransmitters, thereby increasing their availability in the synaptic cleft .
Comparison with Similar Compounds
Azaloxan can be compared with other similar compounds such as Idazoxan and Piperoxan. These compounds share structural similarities but differ in their pharmacological profiles and applications:
Idazoxan: Known for its use as an alpha-2 adrenergic receptor antagonist.
Piperoxan: Another alpha-2 adrenergic receptor antagonist with different therapeutic applications. This compound’s uniqueness lies in its specific chemical structure and its potential antidepressant properties, which distinguish it from these related compounds.
Properties
CAS No. |
72822-56-1 |
---|---|
Molecular Formula |
C18H25N3O3 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
1-[1-[2-[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]ethyl]piperidin-4-yl]imidazolidin-2-one |
InChI |
InChI=1S/C18H25N3O3/c22-18-19-8-12-21(18)14-5-9-20(10-6-14)11-7-15-13-23-16-3-1-2-4-17(16)24-15/h1-4,14-15H,5-13H2,(H,19,22)/t15-/m0/s1 |
InChI Key |
CDFTVVPIMLXJRX-HNNXBMFYSA-N |
SMILES |
C1CN(CCC1N2CCNC2=O)CCC3COC4=CC=CC=C4O3 |
Isomeric SMILES |
C1CN(CCC1N2CCNC2=O)CC[C@H]3COC4=CC=CC=C4O3 |
Canonical SMILES |
C1CN(CCC1N2CCNC2=O)CCC3COC4=CC=CC=C4O3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Azaloxan |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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